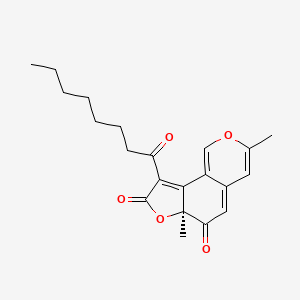
Deflectin 1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deflectin 1a is a member of the deflectin family of antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds are characterized by a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core structure. This compound is a yellow crystalline substance when pure and has a melting point of 161°C . It is known for its antimicrobial properties, including the ability to lyse bacteria and red blood cells, and inhibit Ehrlich ascites cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deflectin 1a involves a chemoenzymatic approach. The process begins with the selective access to a targeted isomer, which is critical for the synthesis of biologically active molecules. Enzymes are employed to achieve the desired site- and stereoselectivity . The synthetic route includes the use of biocatalysts that provide complementary selectivity, enabling the stereodivergent synthesis of azaphilone natural products, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Aspergillus deflectus under specific conditions. The fungus is grown on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Deflectin 1a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Deflectin 1a has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of azaphilone natural products.
Mechanism of Action
The mechanism of action of Deflectin 1a involves its interaction with cellular components, leading to the lysis of bacteria and red blood cells. The compound reacts with ammonia, replacing an oxygen atom in the six-membered ring with an NH group . This reaction is believed to disrupt cellular processes, leading to cell death. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that this compound acts as a weak acid and can show a red color when a strong base is added to its alcoholic solution .
Comparison with Similar Compounds
Deflectin 1a is part of a family of structurally related azaphilones, including Deflectin 1b, Deflectin 1c, Deflectin 2a, and Deflectin 2b . These compounds share a similar core structure but differ in their side chains and melting points. For example:
Deflectin 1b: Contains a ten-carbon side chain and melts at 152°C.
Deflectin 1c: Has a twelve-atom side chain and melts at 141°C.
Deflectin 2a: Contains a ten-carbon atom side chain with a two-methyl branch and melts at 122°C.
Deflectin 2b: Similar to Deflectin 2a but with a side chain that is two atoms longer, melting at 111°C.
The uniqueness of this compound lies in its specific side chain and its distinct melting point, which contribute to its unique biological activities and properties.
Properties
CAS No. |
79495-61-7 |
|---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(6aS)-3,6a-dimethyl-9-octanoylfuro[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C21H24O5/c1-4-5-6-7-8-9-16(22)18-19-15-12-25-13(2)10-14(15)11-17(23)21(19,3)26-20(18)24/h10-12H,4-9H2,1-3H3/t21-/m1/s1 |
InChI Key |
YNVKQPJBOAUYIJ-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)[C@]2(OC1=O)C)C |
Canonical SMILES |
CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


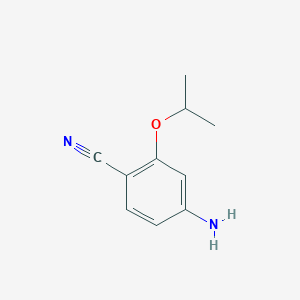
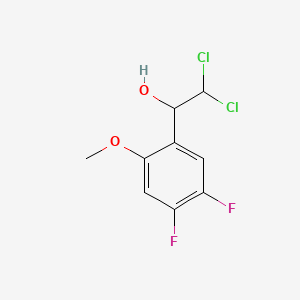

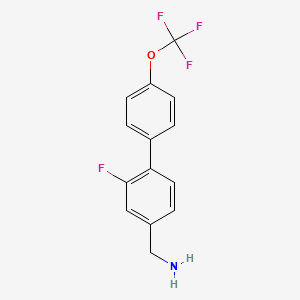
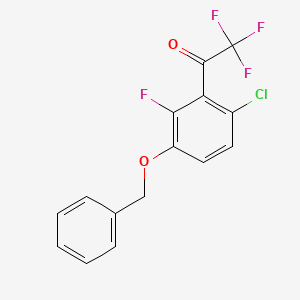
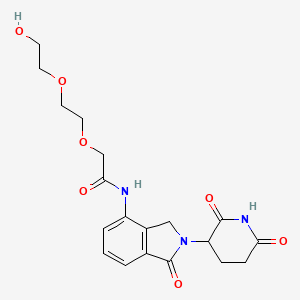
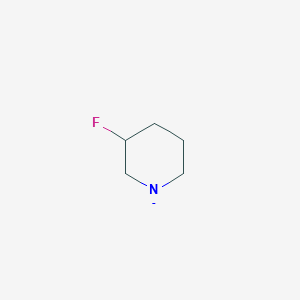
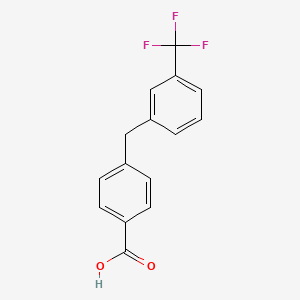
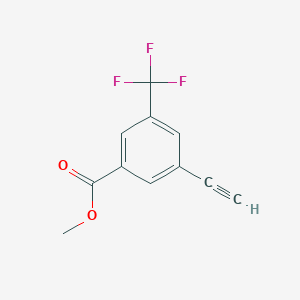
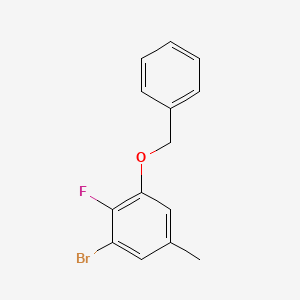
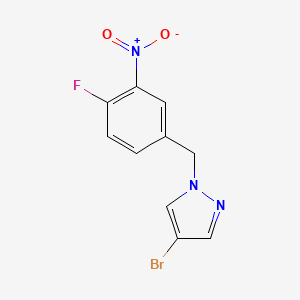
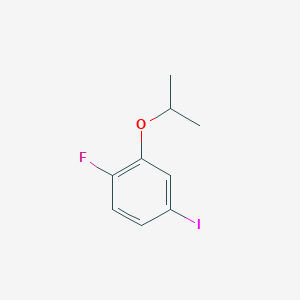
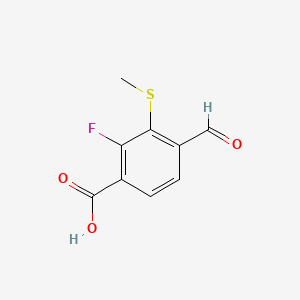
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
